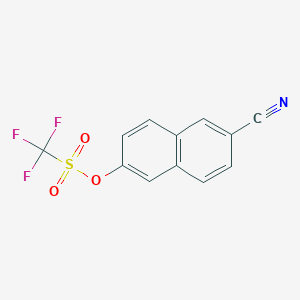

6-Cyano-2-naphthyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(6-cyanonaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBCJAFWOBCSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573889 | |

| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-29-5 | |

| Record name | 6-Cyano-2-naphthyl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyano-2-naphthyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-2-naphthyl trifluoromethanesulfonate, registered under CAS number 145369-29-5, is a key organic intermediate that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2][3][4] Its unique molecular architecture, featuring a naphthalene core appended with a cyano group and a trifluoromethanesulfonate (triflate) leaving group, renders it a versatile building block for the synthesis of complex molecular scaffolds. The triflate group, being an excellent leaving group, makes this compound a highly reactive substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds in modern drug discovery.[5] This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 145369-29-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₆F₃NO₃S | [1][3] |

| Molecular Weight | 301.24 g/mol | [1][3] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and toluene | N/A |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, 6-Cyano-2-naphthol.

Part 1: Synthesis of 6-Cyano-2-naphthol (CAS: 52927-22-7)

6-Cyano-2-naphthol serves as the crucial starting material for the triflation step.[6] There are two primary and well-documented methods for its synthesis, each with its own advantages and considerations.

Method A: From 6-Bromo-2-naphthol via Cyanation

This classical approach involves a nucleophilic aromatic substitution reaction where the bromo group of 6-bromo-2-naphthol is displaced by a cyanide ion.[2][3][7]

-

Reaction Principle: The reaction is typically mediated by a copper(I) cyanide salt in a high-boiling polar aprotic solvent. The copper(I) ion is believed to facilitate the displacement of the bromide.

-

Causality of Reagent Choice:

-

6-Bromo-2-naphthol: A commercially available and relatively inexpensive starting material.

-

Copper(I) Cyanide (CuCN): A common and effective source of the cyanide nucleophile for aromatic systems.

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF): High-boiling polar aprotic solvents are used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[2][7]

-

Experimental Protocol (Representative): [2]

-

To a solution of 6-bromo-2-hydroxynaphthalene (5 g, 0.022 mol) in dry N-methyl-2-pyrrolidinone (25 ml), add copper(I) cyanide (2.73 g, 0.03 mol).

-

Heat the mixture to reflux at 200°C under a nitrogen atmosphere for 1.5 hours.

-

Cool the reaction mixture to 100°C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).

-

Stir the mixture at 60°C for 30 minutes to quench the reaction and dissolve inorganic salts.

-

Extract the product with diethyl ether.

-

Treat the combined organic layers with charcoal, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from water to yield 6-Cyano-2-naphthol.

Method B: From 6-Hydroxy-2-naphthaldehyde via Oxime Formation and Dehydration

This method offers a "greener" alternative by avoiding the use of highly toxic cyanide salts.[7][8]

-

Reaction Principle: The aldehyde group of 6-hydroxy-2-naphthaldehyde reacts with hydroxylamine hydrochloride to form an oxime, which then undergoes dehydration to yield the nitrile.

-

Causality of Reagent Choice:

-

6-Hydroxy-2-naphthaldehyde: A readily available starting material.

-

Hydroxylamine Hydrochloride: A common reagent for the formation of oximes from aldehydes.

-

Dimethyl Sulfoxide (DMSO): Acts as both a solvent and a dehydrating agent in the final step of the reaction.[7]

-

Experimental Protocol (Representative): [7]

-

In a three-neck flask, combine 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol), hydroxylamine hydrochloride (278 g, 4.0 mol), and dimethyl sulfoxide (3500 ml).

-

Stir the mixture and heat to 100°C for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into a large volume of water with stirring to precipitate the product.

-

Filter the solid, wash it with water, and recrystallize the crude product from an ethanol/water solution to obtain pure 6-Cyano-2-naphthol.

Part 2: Triflation of 6-Cyano-2-naphthol

The hydroxyl group of 6-Cyano-2-naphthol is converted to the highly reactive triflate group using trifluoromethanesulfonic anhydride (triflic anhydride).

-

Reaction Principle: The lone pair of electrons on the phenolic oxygen attacks the highly electrophilic sulfur atom of triflic anhydride, leading to the displacement of a triflate anion and the formation of the desired O-triflate. A base is used to neutralize the triflic acid byproduct.

-

Causality of Reagent Choice:

-

Trifluoromethanesulfonic Anhydride (Tf₂O): A powerful and commonly used reagent for the triflation of alcohols and phenols due to its high reactivity.

-

Pyridine or other non-nucleophilic base: Acts as a scavenger for the triflic acid generated during the reaction, preventing side reactions and driving the reaction to completion.

-

Dichloromethane (DCM): A common inert solvent for this type of reaction.

-

Experimental Protocol (General):

-

Dissolve 6-Cyano-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C.

-

Add a suitable non-nucleophilic base, such as pyridine (1.5 eq), to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Caption: Synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The triflate group of this compound is an excellent leaving group, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of biaryl and aryl-heteroatom linkages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

-

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

-

Causality of Component Choice:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The choice of palladium source and ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands often enhance the rates of oxidative addition and reductive elimination.

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for activating the organoboron reagent to facilitate transmetalation. The choice of base can significantly impact the reaction outcome.

-

Solvent (e.g., Toluene, Dioxane, DMF): The solvent system is chosen to ensure the solubility of all reaction components and can influence the reaction rate and yield.

-

Experimental Protocol (Representative - Suzuki-Miyaura Coupling):

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.

-

Reaction Principle: Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition of the aryl triflate to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.

-

Causality of Component Choice:

-

Palladium Catalyst and Ligand (e.g., Pd₂(dba)₃ with XPhos or SPhos): The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.

-

Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions.

-

Experimental Protocol (Representative - Buchwald-Hartwig Amination):

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110°C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Role in the Synthesis of Nafamostat

A significant application of the 6-cyano-2-naphthyl moiety is in the synthesis of the drug Nafamostat . Nafamostat is a serine protease inhibitor used as an anticoagulant and for the treatment of pancreatitis.[9] The synthesis of Nafamostat involves the conversion of the cyano group of a 6-cyano-2-naphthol derivative into an amidine functionality. This highlights the importance of this compound as a precursor to pharmaceutically active compounds.[8]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from readily available starting materials and its high reactivity in key cross-coupling reactions make it an attractive intermediate for the construction of complex molecular architectures. The ability to readily participate in Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient introduction of diverse aryl and amino functionalities, which is a critical aspect of generating compound libraries for structure-activity relationship (SAR) studies. As the demand for novel therapeutics continues to grow, the utility of well-designed, reactive intermediates like this compound will undoubtedly continue to expand.

References

-

Aaron Chemistry. This compound. [Link]

-

PrepChem. Synthesis of 6-Cyano-2-naphthol (16). [Link]

- Google Patents.

-

Doron Scientific. This compound. [Link]

-

LookChem. Cas 52927-22-7,6-Cyano-2-naphthol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 6-Cyano-2-naphthol: Essential Intermediate for Nafamostat Mesilate and Beyond. [Link]

-

PubMed. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. [Link]

-

Penn State Research Database. Development of novel naphthalimide derivatives and their evaluation as potential melanoma therapeutics. [Link]

-

PubChem. Nafamostat. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 6-Cyano-2-naphthol | 52927-22-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Cyano-2-naphthol 97 52927-22-7 [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

- 8. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 6-Cyano-2-naphthyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Cyano-2-naphthyl trifluoromethanesulfonate, a key intermediate in organic synthesis. We will delve into its chemical and physical properties, explore its synthesis, and discuss its relevance in the development of pharmacologically active compounds.

Core Molecular Attributes of this compound

This compound, often abbreviated as CNTf, is an organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its molecular structure incorporates a naphthalene core, a cyano group, and a trifluoromethanesulfonate (triflate) group. The triflate group is an excellent leaving group, making this compound a highly reactive intermediate for cross-coupling reactions.

The key quantitative data for this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 301.24 g/mol | [1][2] |

| Molecular Formula | C12H6F3NO3S | [1][3][][5] |

| CAS Number | 145369-29-5 | [1][3][][5] |

| MDL Number | MFCD11505953 | [1][3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the triflation of its precursor, 6-Cyano-2-naphthol. This reaction is a standard method for converting a hydroxyl group into a highly reactive triflate group.

Synthesis of the Precursor: 6-Cyano-2-naphthol

The synthesis of 6-Cyano-2-naphthol is a critical first step. Historically, this was achieved through a reaction of 6-bromo-2-naphthol with copper(I) cyanide.[6][7] However, due to the high toxicity of copper cyanide, alternative, greener methods have been developed. A notable modern approach involves the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride in a suitable solvent like dimethyl sulfoxide (DMSO).[8] This method avoids the use of toxic reagents and proceeds through an addition-elimination reaction to form the cyano group.[8]

The following diagram illustrates the synthesis pathway from 6-hydroxy-2-naphthaldehyde to 6-Cyano-2-naphthol.

Caption: Synthesis of 6-Cyano-2-naphthol from 6-hydroxy-2-naphthaldehyde.

Triflation of 6-Cyano-2-naphthol

Once 6-Cyano-2-naphthol is obtained, it can be converted to this compound. This is typically achieved by reacting 6-Cyano-2-naphthol with a triflating agent, such as trifluoromethanesulfonic anhydride or N-phenyl-bis(trifluoromethanesulfonimide), in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 6-Cyano-2-naphthol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, dropwise to the solution.

-

Triflating Agent Addition: Slowly add the triflating agent (e.g., trifluoromethanesulfonic anhydride) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the triflate group allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities onto the naphthalene core.[7]

A significant application of the precursor, 6-Cyano-2-naphthol, is in the synthesis of Nafamostat mesylate, a serine protease inhibitor with anticoagulant properties.[9][10][11] The cyano group of 6-Cyano-2-naphthol is a key functional group that is further transformed in the synthesis of this drug.[8] The conversion of 6-Cyano-2-naphthol to its triflate derivative opens up possibilities for creating novel analogs of Nafamostat and other biologically active molecules. The reactivity of the triflate allows for the introduction of various substituents at the 2-position of the naphthalene ring, which can be explored for structure-activity relationship (SAR) studies in drug discovery.

The following diagram illustrates the central role of this compound in accessing diverse molecular scaffolds.

Caption: Role of this compound in synthetic diversification.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The precursor, 6-Cyano-2-naphthol, is classified as an irritant.[7]

Conclusion

This compound is a key synthetic intermediate with a precise molecular weight and well-defined properties. Its synthesis from 6-Cyano-2-naphthol, a precursor now accessible through safer synthetic routes, makes it a valuable tool for medicinal chemists. The reactivity of the triflate group enables a wide array of chemical transformations, paving the way for the discovery and development of new therapeutic agents. This guide provides a foundational understanding of this important compound for researchers and professionals in the field of drug development.

References

-

Doron Scientific. This compound. [Link]

-

Organic Syntheses. Org. Synth. 2014, 91, 39-51. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Cyano-2-naphthol in Advanced Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 6-Cyano-2-naphthol: Essential Intermediate for Nafamostat Mesilate and Beyond. [Link]

-

PubMed. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. [Link]

Sources

- 1. 145369-29-5|this compound|BLD Pharm [bldpharm.com]

- 2. doronscientific.com [doronscientific.com]

- 3. matrixscientific.com [matrixscientific.com]

- 5. 145369-29-5 | MFCD11505953 | this compound [aaronchem.com]

- 6. 6-Cyano-2-naphthol | 52927-22-7 | Benchchem [benchchem.com]

- 7. 6-氰基-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. scbt.com [scbt.com]

- 11. nbinno.com [nbinno.com]

Synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate from 6-cyano-2-naphthol

An In-depth Technical Guide for Drug Development Professionals

Whitepaper: Strategic Synthesis of 6-Cyano-2-naphthyl Trifluoromethanesulfonate

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 6-cyano-2-naphthol. Aryl triflates are exceptionally valuable precursors in modern drug discovery, serving as versatile coupling partners in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This document details the underlying chemical principles, a step-by-step experimental protocol, rigorous characterization techniques, and critical safety considerations for this transformation. The insights presented herein are tailored for researchers, chemists, and process development scientists engaged in the synthesis of complex molecular architectures for pharmaceutical applications.

Introduction and Strategic Importance

The conversion of phenols to aryl triflates is a cornerstone transformation in contemporary organic synthesis. The trifluoromethanesulfonyl (triflyl) group is one of the most potent electron-withdrawing leaving groups, rendering the corresponding aryl triflate highly reactive toward a variety of palladium- and nickel-catalyzed cross-coupling reactions.[1] 6-Cyano-2-naphthol is a readily available intermediate, notably used in the synthesis of the serine protease inhibitor Nafamostat.[3][4][5] Its conversion to this compound unlocks access to a much broader range of chemical space by enabling facile derivatization at the C2 position of the naphthalene core, a privileged scaffold in medicinal chemistry.

This guide moves beyond a simple recitation of steps to explain the causality behind the chosen conditions, empowering the scientist to not only replicate the procedure but also to troubleshoot and adapt it as needed.

Reaction Principle and Mechanism

The synthesis is achieved via the O-acylation of the phenolic hydroxyl group of 6-cyano-2-naphthol using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). The reaction requires a non-nucleophilic base, typically pyridine or another hindered amine, to facilitate the reaction.[6][7]

The mechanism proceeds via three key steps:

-

Deprotonation: The base (pyridine) reversibly deprotonates the acidic hydroxyl group of 6-cyano-2-naphthol to form a nucleophilic naphthoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The generated naphthoxide ion attacks the highly electrophilic sulfur atom of triflic anhydride.[8] This is the rate-determining step of the transformation.

-

Product Formation: The tetrahedral intermediate collapses, displacing a triflate anion and forming the desired this compound. The pyridinium ion formed in the first step remains as a salt with the triflate byproduct.

Caption: Figure 1: Reaction Mechanism of Phenol Triflation.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.

Reagents and Materials

Quantitative data for the required reagents are summarized in the table below. All reagents should be of high purity and solvents should be anhydrous.

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Amount (mmol) | Eq. | Notes |

| 6-Cyano-2-naphthol | C₁₁H₇NO | 169.18 | 52927-22-7 | 10.0 | 1.0 | Starting material. Ensure it is dry.[3][9] |

| Triflic Anhydride (Tf₂O) | C₂F₆O₅S₂ | 282.13 | 358-23-6 | 11.0 | 1.1 | Highly corrosive and moisture-sensitive.[8] |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | 12.0 | 1.2 | Anhydrous grade. Acts as base and catalyst.[10] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | - | - | Anhydrous solvent. |

Equipment

-

Three-neck round-bottom flask with magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Addition funnel or syringe pump

-

Standard glassware for workup and purification

-

TLC plates (Silica Gel 60 F254)

-

Flash chromatography system

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Synthesis Workflow.

-

Preparation: To a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add 6-cyano-2-naphthol (1.69 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture until all solids have dissolved.

-

Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Add anhydrous pyridine (0.97 mL, 12.0 mmol) dropwise via syringe.

-

Triflation: Add triflic anhydride (1.85 mL, 11.0 mmol) dropwise to the stirred solution over 20 minutes using a syringe pump. Causality: A slow, controlled addition is critical to dissipate the heat generated from this highly exothermic reaction and prevent the formation of undesired byproducts. The internal temperature should be maintained below 5 °C.[10]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material (Rf ~0.2) and the appearance of a new, less polar spot (product, Rf ~0.6) indicates completion.

-

Workup: Once the reaction is complete, carefully quench by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove residual pyridine, followed by deionized water (30 mL), and finally a saturated NaCl solution (brine, 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid. Dry the final product under high vacuum.

Product Characterization and Validation

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis Technique | Starting Material (6-Cyano-2-naphthol) | Expected Product (6-Cyano-2-naphthyl triflate) | Rationale for Change |

| ¹H NMR | Phenolic -OH peak present (variable, ~5-10 ppm).[11][12] | Absence of phenolic -OH peak. Aromatic protons may show slight downfield shifts. | The hydroxyl proton is removed and replaced by the triflate group. |

| ¹³C NMR | C-OH carbon signal at ~155 ppm. | C-OTf carbon signal shifts to ~148 ppm. C-CN at ~119 ppm. | The triflate group alters the electronic environment of the attached carbon. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3500), C≡N stretch (~2230).[13][14][15] | Absence of O-H stretch. Strong S=O stretches (~1410, ~1210), C-F stretches (~1250, ~1140). C≡N stretch remains. | Disappearance of the hydroxyl group and appearance of characteristic triflate group vibrations. |

| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 168.04 | [M+Na]⁺ at m/z 324.98 | Molecular weight increases by 132.09 g/mol (SO₂CF₃ - H). |

Critical Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable when working with the reagents involved in this synthesis.

-

Triflic Anhydride (Tf₂O): This reagent is extremely hazardous. It is a powerful electrophile, highly corrosive, and reacts violently with water and other protic substances, releasing toxic fumes.[8][16]

-

Handling: Always handle triflic anhydride in a certified chemical fume hood.[16] Wear heavy-duty nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[16] Use only dry glassware and syringes.

-

Storage: Store under an inert atmosphere, away from moisture.[16][17]

-

Spills: Do not use water to clean up spills. Absorb with a dry, inert material like sand or diatomaceous earth and place in a sealed container for hazardous waste disposal.[18]

-

-

Pyridine: Pyridine is flammable, toxic, and has a pungent, unpleasant odor. Handle only in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile suspected carcinogen. Minimize inhalation and skin contact.

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations. Aqueous washes containing pyridine should be neutralized before disposal.

By following this comprehensive guide, researchers can confidently and safely synthesize high-purity this compound, a key building block for accelerating discovery in pharmaceutical and materials science.

References

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]

-

Loba Chemie Pvt. Ltd. SAFETY DATA SHEET - TRIFLUOROMETHANESULPHONIC ANHYDRIDE. [Link]

-

Reddit. Solvent for triflation reaction? : r/chemistry. [Link]

-

Wikipedia. Trifluoromethanesulfonic anhydride. [Link]

-

Larhed, M., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. [Link]

-

ResearchGate. Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. [Link]

-

Organic Chemistry Portal. Alcohol to Triflate - Common Conditions. [Link]

-

Lookchem. Cas 52927-22-7,6-Cyano-2-naphthol. [Link]

-

ResearchGate. Scheme. 1. Representative triflate salt (TFA: pyridine) mediated.... [Link]

-

ResearchGate. Trifluoromethanesulfonic (triflic) Anhydride. [Link]

-

Crich, D., & Krishnamurthy, V. (2006). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. Beilstein Journal of Organic Chemistry. [Link]

-

Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters. [Link]

-

PrepChem.com. Synthesis of 6-Cyano-2-naphthol (16). [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED SYNTHESIS OF N-ARYL SULFAMIDES: N-(4-CHLOROPHENYL)-N'-(4-METHOXYPHENYL)SULFAMIDE. [Link]

-

Cross, E. D., et al. (2020). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters. [Link]

-

ResearchGate. Scheme 2. Synthesis of two triflate precursors 6 and 10. Conditions:.... [Link]

-

Organic Chemistry Portal. Practical Synthesis of Aryl Triflates under Aqueous Conditions. [Link]

- Google Patents.

-

University of Nevada, Las Vegas. Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. [Link]

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. [Link]

-

PubMed Central. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. [Link]

-

Chemdad. 6-Cyano-2-naphthol. [Link]

-

Organic Syntheses. 6-METHOXY-2-NAPHTHOL. [Link]

-

MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

-

NIST WebBook. 2-Naphthalenol. [Link]

-

YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

- Google Patents.

-

Organic Syntheses. 1-AMINO-2-NAPHTHOL HYDROCHLORIDE. [Link]

-

El-Azab, A. S., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cas 52927-22-7,6-Cyano-2-naphthol | lookchem [lookchem.com]

- 4. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]

- 5. 6-Cyano-2-naphthol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. reddit.com [reddit.com]

- 7. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 8. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 9. 6-氰基-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Naphthalenol [webbook.nist.gov]

- 14. youtube.com [youtube.com]

- 15. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.fr [fishersci.fr]

- 17. biosynth.com [biosynth.com]

- 18. carlroth.com [carlroth.com]

6-Cyano-2-naphthyl trifluoromethanesulfonate chemical properties

An In-Depth Technical Guide to 6-Cyano-2-naphthyl Trifluoromethanesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile and highly reactive building block in modern organic synthesis. We will delve into its core chemical and physical properties, established synthesis protocols, and its pivotal role as a precursor in advanced applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity to construct complex molecular architectures.

Core Compound Profile and Physicochemical Properties

This compound, often referred to as a naphthyl triflate, is an aromatic compound distinguished by two key functional groups: a nitrile (-CN) and a trifluoromethanesulfonate (-OTf) group attached to a naphthalene core. The triflate group is one of the most effective leaving groups known in organic chemistry, rendering the C2 position of the naphthalene ring highly susceptible to nucleophilic attack and, most importantly, oxidative addition in catalytic cycles. This high reactivity is the cornerstone of its utility.

The presence of the electron-withdrawing cyano group further influences the electronic properties of the aromatic system, impacting its reactivity in coupling reactions. The nitrile group also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups like amidines.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 145369-29-5 | [2][] |

| Molecular Formula | C₁₂H₆F₃NO₃S | [2][][4] |

| Molecular Weight | 301.25 g/mol | [2] |

| Appearance | Typically a white to off-white or brown solid/crystalline powder. | [5] |

| Storage Conditions | Sealed in a dry place at room temperature. | [6] |

| Primary Hazard | Irritant | [2] |

Synthesis Protocol

The standard synthesis of this compound originates from its corresponding phenol, 6-Cyano-2-naphthol. The critical transformation is the conversion of the hydroxyl group to the triflate group. This is typically achieved by reaction with a strong electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

Causality: The following protocol is designed for efficiency and purity. The use of an inert nitrogen atmosphere and anhydrous solvents is critical because triflic anhydride is highly reactive towards water. Pyridine acts as a base to scavenge the triflic acid formed during the reaction, preventing side reactions. The reaction is performed at 0 °C to control the exothermic reaction rate.

-

Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1.0 equivalent of 6-Cyano-2-naphthol in anhydrous dichloromethane (DCM).

-

Base Addition : Cool the solution to 0 °C using an ice bath. Add 1.2 to 1.5 equivalents of pyridine (or another suitable base like 2,6-lutidine) dropwise.

-

Triflation : Slowly add 1.1 to 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf₂O) to the stirred solution via syringe, ensuring the internal temperature remains below 5 °C.

-

Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup : Once complete, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Reactivity and Core Applications in Synthesis

The synthetic power of this compound stems from the triflate group's exceptional ability to function as a leaving group. This makes the compound an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[5][7]

Role in Palladium-Catalyzed Cross-Coupling

Aryl triflates are often used as substitutes for aryl halides in reactions like Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Their high reactivity can lead to milder reaction conditions and broader substrate scope compared to the corresponding chlorides or even bromides.[8]

The general catalytic cycle for a Suzuki coupling, a common application, is illustrative:

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

-

Oxidative Addition : The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-oxygen bond of the triflate, forming a high-valent Pd(II) complex.

-

Transmetalation : A nucleophilic organoboron reagent (in Suzuki coupling) transfers its organic group to the palladium center, displacing the triflate. This step is typically facilitated by a base.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

This reactivity makes this compound a valuable intermediate for synthesizing complex biaryls, functionalized aromatic compounds, and precursors to pharmaceuticals and advanced materials.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactivity and potential hazards.

Hazard Profile

-

Primary Hazards : Classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[10]

-

Reactivity Hazards : As with many triflates and their precursors, it may be corrosive. The compound is sensitive to moisture and strong acids.[11][12] Thermal decomposition can release hazardous vapors, including oxides of carbon, nitrogen, sulfur, and hydrogen fluoride.[11]

Recommended Handling Procedures

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[10][13]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.

-

-

Safe Handling Practices : Avoid formation of dust and aerosols.[13] Wash hands thoroughly after handling.[10]

Storage Guidelines

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its value is anchored by the exceptional leaving group ability of the triflate moiety, which enables a wide range of palladium-catalyzed cross-coupling reactions under mild conditions. The presence of a synthetically malleable cyano group further enhances its utility, positioning it as a key building block for the efficient construction of complex molecules in pharmaceutical discovery and materials science. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its reactivity.

References

-

Doron Scientific. (2023). This compound. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 52927-22-7,6-Cyano-2-naphthol. Retrieved from [Link]

-

Denmark, S. E., & Regens, C. S. (2011). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH Public Access. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Cyano-2-naphthol (16). Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet for 2-Naphthyl trifluoromethanesulfonate. Retrieved from [Link]

-

Chemsrc. (2025). 2-Naphthyl trifluoromethanesulfonate | CAS#:3857-83-8. Retrieved from [Link]

-

G. G. Postnikova, et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]

-

G. G. Postnikova, et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]

-

M. J. H. van der Mooi, et al. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. NIH Public Access. Retrieved from [Link]

-

D. A. E. Ramirez, et al. (2022). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. NIH Public Access. Retrieved from [Link]

Sources

- 1. 6-Cyano-2-naphthol | 52927-22-7 | Benchchem [benchchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 4. 145369-29-5 | MFCD11505953 | this compound [aaronchem.com]

- 5. 6-Cyano-2-naphthol | 52927-22-7 [chemicalbook.com]

- 6. 145369-29-5|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ie [fishersci.ie]

- 13. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 6-Cyano-2-naphthyl Trifluoromethanesulfonate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Cyano-2-naphthyl trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework for the characterization of this molecule.

Introduction: The Significance of this compound

This compound (CAS Number: 145369-29-5) is a key intermediate in organic synthesis.[][2][3] Its structure, featuring a naphthalene core functionalized with a cyano group and a trifluoromethanesulfonate (triflate) leaving group, makes it a versatile building block. The triflate group is an excellent leaving group, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The cyano group can be further transformed into other functional groups, adding to the synthetic utility of the molecule.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide provides the expected spectroscopic data to aid in this critical analytical step.

Molecular Structure and Spectroscopic Workflow

The structural features of this compound dictate its spectroscopic signature. The workflow for its characterization follows a logical progression from confirming the functional groups (IR) and molecular weight (MS) to elucidating the detailed atomic connectivity and environment (NMR).

Figure 1: Molecular structure overview and the typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the six aromatic protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and triflate groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.9 - 8.1 | d | ~8.5 |

| H-3 | 7.4 - 7.6 | d | ~2.5 |

| H-4 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-5 | 8.1 - 8.3 | s | - |

| H-7 | 7.7 - 7.9 | dd | ~8.5, ~1.5 |

| H-8 | 8.0 - 8.2 | d | ~8.5 |

Predictions are based on standard aromatic chemical shifts and substituent effects.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display 12 distinct signals, ten for the naphthalene core and two for the cyano and trifluoromethyl groups. The triflate carbon will be a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-CN | 118 - 120 | |

| Naphthalene Carbons | 110 - 150 | Complex pattern |

| C-OTf | 148 - 152 | |

| CF₃ | 115 - 125 | Quartet (¹JCF ≈ 320 Hz) |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide a simple yet definitive signal for the triflate group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -72 to -76 | s |

Referenced to an external standard like CFCl₃.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C NMR).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set a spectral width of approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire several hundred to a few thousand scans for adequate signal-to-noise, with a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Set an appropriate spectral width centered around the expected triflate signal.

-

Use a proton-decoupled pulse sequence.

-

Typically requires fewer scans than ¹³C NMR.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions from the cyano and triflate groups, in addition to the signals from the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3050 - 3150 | Medium | Stretch |

| Cyano (C≡N) | 2220 - 2240 | Strong, Sharp | Stretch |

| Aromatic C=C | 1500 - 1600 | Medium | Stretch |

| Sulfonyl (S=O) | 1410 - 1450 & 1200 - 1250 | Strong | Asymmetric & Symmetric Stretch |

| C-F | 1100 - 1200 | Strong | Stretch |

| C-O | 1020 - 1080 | Strong | Stretch |

These predictions are based on well-established IR correlation tables.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Predicted Mass Spectrometry Data

| Technique | Expected m/z | Ion | Notes |

| ESI-HRMS | 302.0022 | [M+H]⁺ | Calculated for C₁₂H₇F₃NO₃S⁺ |

| ESI-HRMS | 323.9841 | [M+Na]⁺ | Calculated for C₁₂H₆F₃NNaO₃S⁺ |

| EI-MS | 301 | [M]⁺˙ | Molecular ion peak |

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is expected to fragment through characteristic pathways:

-

Loss of the triflate radical: [M - OSO₂CF₃]⁺

-

Formation of the naphthyl cation: [C₁₀H₆CN]⁺

-

Loss of CF₃: [M - CF₃]⁺

Sources

A Technical Guide to the Solubility of 6-Cyano-2-naphthyl trifluoromethanesulfonate in Organic Solvents

Abstract

6-Cyano-2-naphthyl trifluoromethanesulfonate is a key synthetic intermediate whose utility in chemical research, particularly in transition metal-catalyzed cross-coupling reactions, is critically dependent on its behavior in solution.[1][2] This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We examine its physicochemical properties to predict its solubility profile across a range of common organic solvents. Furthermore, this document furnishes a detailed, field-proven protocol for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.[3] The guide discusses factors influencing solubility and the practical implications for reaction optimization and purification, serving as an essential resource for chemists, researchers, and drug development professionals.

Introduction and Physicochemical Analysis

This compound (CAS 145369-29-5) is a bifunctional organic molecule built upon a rigid naphthalene core.[] Its chemical structure is key to understanding its solubility.

-

Naphthalene Core: A large, aromatic, and predominantly nonpolar hydrocarbon structure.

-

Cyano Group (-C≡N): A strongly polar and electron-withdrawing group, capable of participating in significant dipole-dipole interactions.

-

Trifluoromethanesulfonate (Triflate, -OTf) Group: A highly polar, strongly electron-withdrawing group, and an excellent leaving group in nucleophilic substitution and cross-coupling reactions.[5] While the sulfonyl oxygens can act as weak hydrogen bond acceptors, the group as a whole contributes significant polarity.

The molecule's overall solubility is a balance between the nonpolar character of the naphthyl rings and the high polarity of the cyano and triflate substituents. Based on the principle of "like dissolves like," we can predict that solvents with moderate to high polarity, particularly those capable of dipole-dipole interactions, will be most effective at dissolving this compound.[6][7] Conversely, solubility is expected to be low in both highly nonpolar solvents (like hexanes) and in highly polar, protic solvents that engage in strong hydrogen-bonding networks (like water), where the molecule would struggle to integrate.

Predicted Solubility Profile

| Solvent | Solvent Class | Polarity (Dielectric Constant, ε) | Predicted Qualitative Solubility | Rationale for Prediction |

| Hexane / Heptane | Nonpolar Alkane | ~1.9 | Insoluble | The high polarity of the cyano and triflate groups prevents dissolution in nonpolar, dispersion-force-dominant solvents. |

| Toluene | Nonpolar Aromatic | ~2.4 | Low to Medium | The aromatic nature of toluene allows for π-stacking with the naphthyl core, but its low polarity is not ideal for solvating the polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | ~9.1 | High | DCM's polarity is well-suited to solvate both the aromatic system and the polar functional groups through dipole-dipole interactions. |

| Diethyl Ether | Polar Aprotic | ~4.3 | Low to Medium | Possesses some polar character but may not be sufficiently polar to effectively solvate the triflate and cyano groups, leading to limited solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | ~7.5 | High | An excellent solvent for this type of molecule, balancing polarity for the functional groups with a less polar backbone compatible with the naphthyl core. |

| Acetonitrile (MeCN) | Polar Aprotic | ~37.5 | High | The very high polarity and dipole moment of acetonitrile make it an excellent candidate for dissolving the solute via strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | ~21 | High | Its strong dipole moment makes it effective at solvating polar functional groups. |

| Dimethylformamide (DMF) | Polar Aprotic | ~36.7 | Very High | A powerful, highly polar solvent capable of strong dipole-dipole interactions, expected to readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~46.7 | Very High | One of the most powerful polar aprotic solvents; expected to be an excellent solvent for this compound. |

| Methanol / Ethanol | Polar Protic | ~33 / ~24.5 | Medium | These alcohols can engage in dipole-dipole interactions, but their strong hydrogen-bonding networks may be only moderately disrupted by the solute. |

| Water | Polar Protic | ~80.1 | Insoluble | The large, nonpolar naphthalene core dominates, making the molecule too hydrophobic to dissolve in water despite its polar groups. |

Experimental Protocol: Determination of Equilibrium Solubility

To move beyond prediction, quantitative measurement is essential. The saturation shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Rationale of the Method

This method is designed to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures that the measured concentration represents the true solubility limit at a given temperature. Prolonged agitation is crucial to overcome kinetic barriers to dissolution, and precise temperature control is mandatory as solubility is a temperature-dependent property.[8][9] The choice of a quantitative analytical technique, such as High-Performance Liquid Chromatography (HPLC), is critical for accurately measuring the solute concentration in the final saturated solution.

Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation : To each of several glass vials, add an amount of solid this compound that is estimated to be in excess of what will dissolve (e.g., 5-10 mg).

-

Causality: Using an excess of solid is non-negotiable. It is the only way to ensure that the resulting solution is truly saturated and in thermodynamic equilibrium with the solid phase.[8]

-

-

Solvent Addition : Accurately dispense a known volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

-

Equilibration : Seal the vials tightly. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Causality: Temperature must be rigorously controlled because solubility is highly dependent on it. A standard temperature like 25 °C allows for data comparison across different experiments and labs.

-

-

Agitation : Agitate the vials at a constant speed for a predetermined period, typically 24 to 48 hours. A preliminary kinetic study can determine the minimum time required to reach a solubility plateau.

-

Phase Separation : After agitation, remove the vials and allow them to stand at the same constant temperature to let undissolved solids settle.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic undissolved particles.

-

Causality: Filtration is a critical step to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured solubility. The filter material must be chosen to avoid adsorbing the solute.

-

-

Dilution : Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification : Analyze the diluted sample using a validated analytical method. Given the compound's naphthyl chromophore, HPLC with a UV detector is an ideal choice.

-

Calculation : Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The final result is typically reported in units of mg/mL or mol/L.

Factors Influencing Solubility Measurements

-

Temperature : The dissolution process is typically endothermic for organic solids, meaning solubility increases with temperature. This relationship is the basis for purification by recrystallization. All solubility values must be reported with the corresponding temperature.

-

Purity of Solute : The presence of impurities can significantly alter the measured solubility of a substance.[11] It is recommended to use the purest possible sample for definitive measurements.

-

Polymorphism : The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous material is generally more soluble than its stable crystalline counterparts.[3] The physical form of the starting material should be characterized and reported.

-

Solvent Composition : The presence of small amounts of other substances in the solvent, particularly water, can have a pronounced effect on solubility. Using high-purity, anhydrous solvents is recommended for non-aqueous solubility determination.

Conclusion

While no definitive experimental solubility data for this compound is published, a thorough analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in polar aprotic solvents such as THF, DCM, acetonitrile, and DMSO, with limited solubility in nonpolar and protic solvents. For researchers requiring precise quantitative data for process optimization, reaction design, or formulation, the detailed shake-flask protocol provided herein offers a reliable and authoritative method for its determination. Adherence to this standardized methodology is crucial for generating high-quality, reproducible data that can be confidently applied in research and development settings.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice website. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from colorado.edu. [Link]

-

Faculty of Engineering, Helwan University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy website. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from Angelo State University website. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Sola, F., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 591-595. [Link]

-

Schimler, S. D., et al. (2019). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. [Link]

-

Jordan-Hore, J. A., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(38), 12228-12231. [Link]

-

Doron Scientific. (2023). This compound. Retrieved from Doron Scientific website. [Link]

-

Isenegger, P. G., et al. (2020). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from Wikipedia website. [Link]

-

Chemsrc. (n.d.). 2-Naphthyl trifluoromethanesulfonate | CAS#:3857-83-8. Retrieved from Chemsrc website. [Link]

Sources

- 1. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to the Stability and Storage of 6-Cyano-2-naphthyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-2-naphthyl trifluoromethanesulfonate is a key intermediate in organic synthesis, valued for the exceptional leaving group ability of its triflate moiety. This property, however, necessitates a thorough understanding of its stability profile to ensure its effective use and storage. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the chemical characteristics that govern its stability, explore potential degradation pathways, and provide detailed protocols for its handling and for assessing its purity over time.

Introduction: The Duality of Reactivity and Stability

This compound belongs to the class of aryl triflates, which are widely employed in cross-coupling reactions and other nucleophilic substitutions. The trifluoromethanesulfonate (triflate) group is one of the best-known leaving groups, a consequence of the stability of the resulting triflate anion which is highly stabilized by resonance and the potent electron-withdrawing nature of the trifluoromethyl group. This high reactivity is a double-edged sword, making the compound a powerful synthetic tool but also rendering it susceptible to degradation if not handled and stored correctly. The presence of the electron-withdrawing cyano group on the naphthyl ring system further influences the electronic properties and, consequently, the stability of the molecule.

This guide will provide the necessary insights for researchers to confidently handle and store this compound, ensuring the integrity of this valuable reagent in their synthetic endeavors.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its stability.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆F₃NO₃S | [] |

| Molecular Weight | 301.24 g/mol | [] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | |

| pKa (of triflic acid) | ~ -14 | [2] |

The extremely low pKa of the conjugate acid (triflic acid) is a direct indicator of the triflate anion's stability and, therefore, its excellence as a leaving group.

Figure 1: Chemical structure of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, and light. Aryl triflates are generally more stable than their alkyl counterparts.[2]

Hydrolytic Stability

The most significant degradation pathway for aryl triflates is hydrolysis, which is highly dependent on pH.

-

Acidic and Neutral Conditions: Studies on various aryl triflates have shown that they are remarkably stable in acidic and neutral aqueous solutions. For instance, some aryl triflates show over 99% stability after 2 hours at 37°C in solutions buffered at pH 3.5 and 7.4.[3]

-

Basic Conditions: In contrast, aryl triflates exhibit poor stability in basic pH.[3] The hydrolysis is catalyzed by hydroxide ions, leading to the cleavage of the sulfonate ester bond and the formation of the corresponding naphthol and trifluoromethanesulfonic acid. This is a critical consideration for reaction conditions and storage. The electron-withdrawing cyano group can potentially make the sulfur atom more electrophilic, possibly increasing its susceptibility to nucleophilic attack by hydroxide ions.

Figure 2: Primary hydrolytic degradation pathway under basic conditions.

Thermal Stability

Photostability

Naphthalene and its derivatives are known to absorb UV radiation, which can potentially lead to photodegradation. It is advisable to protect this compound from prolonged exposure to light, especially high-energy UV light. Photostability testing as outlined by ICH guidelines (Q1B) can be performed to ascertain its specific sensitivity.[6][7]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To minimize potential thermal degradation and slow down any hydrolytic processes. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | To prevent exposure to moisture and atmospheric oxygen, which can contribute to degradation. |

| Container | Tightly sealed, opaque container | To prevent moisture ingress and protect from light. |

| Location | Dry, well-ventilated area | To ensure a stable storage environment. |

Handling Precautions

Given its chemical nature, appropriate safety measures are imperative when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Inhalation and Contact: Prevent inhalation of dust or vapors and avoid contact with skin and eyes.

-

Hygienic Practices: Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in sensitive reactions. A stability-indicating analytical method is one that can accurately and selectively quantify the intact compound in the presence of its potential degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

Objective: To intentionally degrade the sample under various stress conditions to generate potential impurities.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable organic solvent and treat with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a suitable organic solvent and treat with 0.1 M to 1 M NaOH at room temperature for a defined period. Due to the known instability in basic conditions, the reaction time should be shorter initially.

-

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a set duration.

-

Photodegradation: Expose a solution of the compound to a light source capable of emitting UV and visible light, as per ICH Q1B guidelines.[6][7] A dark control should be run in parallel.

Samples from each stress condition should be analyzed by a suitable analytical method, such as HPLC-UV.

Figure 3: Workflow for a forced degradation study.

Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection to separate and quantify this compound from its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV spectrum of the compound should be measured to determine the optimal wavelength for detection. A PDA detector is highly recommended to assess peak purity.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

-

Sample Preparation: Prepare samples from the forced degradation studies and any long-term stability studies at a similar concentration to the working standards.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Evaluation: The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other. Peak purity analysis using a PDA detector can confirm the spectral homogeneity of the parent peak.

Conclusion